molecular formula C15H13FN2 B1462436 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile CAS No. 1021022-20-7

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Cat. No.: B1462436
CAS No.: 1021022-20-7
M. Wt: 240.27 g/mol
InChI Key: LLXGTNPRSOJPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is a chemical compound with the molecular formula C15H13FN2 and a molecular weight of 240.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluoro-substituted phenyl group and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile typically involves the reaction of 4-fluoro-2-methylaniline with 3-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-fluoro-2-methylanilino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2/c1-11-7-14(16)5-6-15(11)18-10-13-4-2-3-12(8-13)9-17/h2-8,18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXGTNPRSOJPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
Reactant of Route 2
Reactant of Route 2
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
Reactant of Route 3
Reactant of Route 3
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
Reactant of Route 4
Reactant of Route 4
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
Reactant of Route 5
Reactant of Route 5
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
Reactant of Route 6
Reactant of Route 6
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.